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Introduction

Fludeoxyglucose F 18 (¹⁸F-FDG) is a radiolabeled analog of glucose widely utilized in

positron emission tomography (PET) imaging.[1][2] Its uptake in cells is mediated by glucose

transporters (GLUTs) and it is subsequently phosphorylated by hexokinase.[2] Unlike glucose-

6-phosphate, ¹⁸F-FDG-6-phosphate is not readily metabolized further and becomes trapped

within the cell. This intracellular accumulation is proportional to the rate of glucose utilization.[1]

Ex vivo biodistribution studies are a fundamental technique in preclinical research to

quantitatively determine the distribution of a radiotracer throughout the organs and tissues of

an animal model at specific time points after administration. This method involves injecting the

radiotracer, allowing it to distribute for a set period, followed by euthanasia and the collection of

tissues. The radioactivity in each tissue is then measured using a gamma counter to calculate

the concentration of the radiotracer, typically expressed as the percentage of the injected dose

per gram of tissue (%ID/g). This provides precise quantitative data that complements in vivo

imaging studies.

Principle of the Method

The ex vivo biodistribution protocol for ¹⁸F-FDG allows for the precise quantification of its

accumulation in various tissues. Following systemic administration, ¹⁸F-FDG is distributed

throughout the body and taken up by tissues in a manner that reflects their metabolic demand

for glucose.[1][3] Tissues with high glucose metabolism, such as the brain, heart, and tumors,

exhibit higher accumulation of ¹⁸F-FDG.[3][4]
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The study involves the intravenous injection of a known quantity of ¹⁸F-FDG into an animal

model. After a defined uptake period (commonly 60 minutes), the animal is euthanized, and

organs of interest are harvested, weighed, and their radioactivity is measured.[4][5][6] By

comparing the radioactivity in the tissue to the total injected dose, the %ID/g can be calculated,

providing a quantitative measure of radiotracer uptake in that specific tissue.

Key Experimental Considerations
Several factors can significantly influence the biodistribution of ¹⁸F-FDG and must be carefully

controlled to ensure reproducible and reliable results:

Animal Handling: To improve tumor visualization and reduce background signals, mice

should be fasted overnight (8-12 hours) before the study to lower blood glucose and insulin

levels.[7] They should also be kept warm before and during the uptake period to minimize

¹⁸F-FDG uptake in brown adipose tissue and skeletal muscle.[7][8]

Anesthesia: The use of anesthesia, such as isoflurane, during the injection and uptake

period can help reduce stress and muscle uptake of ¹⁸F-FDG.[7][9] However, it's important to

note that some anesthetics can alter blood glucose levels and affect the biodistribution in

certain organs like the liver and heart.[7]

Blood Glucose Levels: High blood glucose levels can compete with ¹⁸F-FDG for cellular

uptake, leading to reduced accumulation in target tissues.[5] It is recommended to measure

blood glucose before radiotracer injection and exclude animals with hyperglycemia (e.g.,

>150-200 mg/dL).[5]

Injection Quality: A successful intravenous (tail vein) injection is critical. Any subcutaneous or

perivenous infiltration (interstitial injection) will result in a depot of radioactivity at the injection

site, leading to inaccurate biodistribution data.[9] It is common practice to measure the

residual activity in the tail to confirm a successful injection.[6]

Expected Biodistribution Data
The following table summarizes typical biodistribution data for ¹⁸F-FDG in a prostate tumor-

bearing nude mouse model at 60 minutes post-injection, expressed as the mean percentage of

injected dose per gram of tissue (%ID/g).
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Tissue Mean %ID/g (± SD)

Blood 1.85 ± 0.33

Heart 13.92 ± 2.11

Lung 2.18 ± 0.45

Liver 2.96 ± 0.58

Spleen 1.69 ± 0.27

Pancreas 1.71 ± 0.39

Stomach 1.54 ± 0.26

Intestine 3.51 ± 0.62

Kidney 2.88 ± 0.41

Muscle 1.03 ± 0.15

Bone 2.45 ± 0.48

Brain 7.95 ± 1.17

Tumor 8.21 ± 1.35

Data adapted from studies in PC-3 prostate tumor-bearing nude mice at 60 minutes post-

injection.[4]

Detailed Experimental Protocol
This protocol outlines the steps for conducting an ex vivo biodistribution study of ¹⁸F-FDG in a

tumor-bearing mouse model.

1. Materials and Equipment

Radiopharmaceutical: Fludeoxyglucose F 18 (¹⁸F-FDG) in sterile saline.

Animals: Tumor-bearing mice (e.g., nude mice with xenografts).
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Animal Handling: Anesthesia system (e.g., isoflurane with vaporizer), heating pads, animal

scale.

Injection Supplies: Insulin syringes (e.g., 28-30G), tail vein restrainer.

Euthanasia: CO₂ chamber, cervical dislocator or other approved method.

Dissection: Dissection kit (scissors, forceps), pre-weighed collection tubes (e.g., 2 mL

Eppendorf tubes), precision balance.

Radioactivity Measurement: Calibrated gamma counter, dose calibrator.

Safety Equipment: Lead shielding, personal protective equipment (gloves, lab coat, safety

glasses), radioactive waste containers.

2. Animal Preparation

Fast mice for 8-12 hours prior to ¹⁸F-FDG injection, with free access to water.[7]

One hour before injection, place the mice in a warmed environment (e.g., on a heating pad

at 37°C) to promote vasodilation for easier tail vein injection and to reduce brown fat uptake.

[8]

Weigh each mouse immediately before the procedure and record the weight.

Anesthetize the mouse using 2-3% isoflurane in oxygen.[8] Confirm proper anesthetic depth

by lack of pedal reflex.

3. Radiotracer Administration

Prepare a dose of ¹⁸F-FDG (e.g., 3.7-7.4 MBq or 100-200 µCi) in a volume of approximately

100-200 µL.[7][10]

Measure the exact activity in the syringe using a dose calibrator and record this as the "Pre-

injection dose".

Place the anesthetized mouse in a restrainer, ensuring the tail is accessible.
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Administer the ¹⁸F-FDG via a lateral tail vein injection.

Immediately after injection, measure the residual activity in the syringe in the dose calibrator

and record this as the "Post-injection dose".

The "Net Injected Dose" is the Pre-injection dose minus the Post-injection dose.

4. Uptake Period

Place the mouse back in a warmed cage and maintain anesthesia for the duration of the

uptake period.

Allow the ¹⁸F-FDG to distribute for a predetermined time, typically 60 minutes.[4][5][10] The

uptake time should be kept consistent across all animals in the study.

5. Tissue Collection

At the end of the uptake period, euthanize the mouse using an approved method (e.g., CO₂

asphyxiation followed by cervical dislocation).

Immediately begin dissection. Collect blood via cardiac puncture.

Dissect key organs and tissues of interest (e.g., tumor, heart, lungs, liver, kidneys, spleen,

muscle, bone, brain, etc.).

Carefully blot tissues to remove excess blood, place them in pre-weighed collection tubes,

and weigh each tube with the tissue. Record the "wet weight" of each tissue sample.

Collect the tail (or the injection site portion) to check for injection quality.

6. Radioactivity Measurement

Using a gamma counter with settings appropriate for Fluorine-18 (511 keV photopeak),

measure the radioactivity (in counts per minute, CPM) of each tissue sample.[6]

Also, count an aliquot of the injected dose (a "standard") of a known activity to create a

calibration curve or conversion factor from CPM to activity (Bq or µCi).
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7. Data Analysis

Calculate Tissue Weight: Subtract the pre-weighed tube weight from the final weight of the

tube with the tissue.

Calculate Activity in Tissue: Convert the CPM for each tissue sample into activity (e.g., µCi)

using the standard.

Decay Correction: All radioactivity measurements (injected dose and tissue samples) must

be decay-corrected to a single time point (e.g., the time of injection). The half-life of ¹⁸F is

approximately 109.7 minutes.[2]

Calculate Percent Injected Dose per Gram (%ID/g): Use the following formula for each tissue

sample:

%ID/g = (Activity in Tissue / Net Injected Dose) / Tissue Weight (g) * 100

Quality Control: Analyze the activity in the tail. If it exceeds a certain threshold (e.g., 10% of

the injected dose), it may indicate a failed injection, and the data from that animal should be

excluded from the analysis.[6]

Experimental Workflow Diagram
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Phase 1: Preparation

Phase 2: Administration

Phase 3: Uptake & Dissection

Phase 4: Data Analysis

1. Animal Fasting
(8-12 hours)

2. Animal Warming
(37°C, 1 hour)

3. Weigh Mouse

4. Anesthetize
(Isoflurane)

5. Prepare & Measure
¹⁸F-FDG Dose

6. Tail Vein Injection

7. Measure Residual
Dose in Syringe

8. Uptake Period
(60 min, warmed)

9. Euthanasia

10. Dissect & Weigh
Tissues

11. Gamma Counting
of Tissues

12. Decay Correction

13. Calculate %ID/g

14. Final Results Table
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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